2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone
Description
2,2,2-Trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone (CAS: 342885-53-4) is a fluorinated indole derivative with the molecular formula C₁₁H₈F₃NO₃S and a molecular weight of 291.25 g/mol . The compound features a trifluoroacetyl group at the 3-position of the indole ring, substituted with a methylsulfonyl moiety at the indole nitrogen. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylsulfonylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3S/c1-19(17,18)15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZHAYBBFCRIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylsulfonyl Group Introduction
The synthesis begins with the sulfonylation of indole’s nitrogen atom. Treating indole with methylsulfonyl chloride (MsCl) in the presence of a base, such as potassium carbonate (K₂CO₃), yields 1-(methylsulfonyl)-1H-indole. This step typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields exceeding 85%. The electron-withdrawing nature of the methylsulfonyl group directs subsequent electrophilic substitutions to the indole’s 3-position.
Optimization and Challenges
Phase-transfer catalysts, such as tetrabutylphosphonium bromide (TBPB), enhance reaction efficiency in aqueous media. A study demonstrated that combining K₂CO₃ (15 mol%) and TBPB (15 mol%) in water facilitated sulfonylation with minimal byproducts, avoiding column chromatography. However, over-sulfonylation or ring oxidation may occur if reaction times exceed 12 hours.
Friedel-Crafts Acylation at the 3-Position
Trifluoroacetyl Group Introduction
The trifluoroacetyl moiety is introduced via Friedel-Crafts acylation. 1-(Methylsulfonyl)-1H-indole reacts with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). For example, AlCl₃ (1.2 equiv) in DCM at −10°C for 6 hours affords the target compound in 78% yield. The reaction exploits the indole’s inherent C3 nucleophilicity, amplified by the methylsulfonyl group’s electron-withdrawing effect.
Green Chemistry Approaches
Recent protocols replace traditional Lewis acids with recyclable catalysts. A metal-free method utilizing 2,2,2-trifluoroethanol (TFE) as both solvent and promoter achieved 82% yield under reflux conditions. TFE stabilizes the acylium ion intermediate, enabling efficient electrophilic substitution without metal residues.
Alternative Synthesis Routes
Oxidative Trifluoromethylation
A metal-free approach employs sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source. Heating 1-(methylsulfonyl)-1H-indole with CF₃SO₂Na (2.0 equiv) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 80°C for 24 hours introduces the trifluoromethyl group directly at the 3-position, yielding 70% product. This method avoids hazardous reagents like CF₃I and suits large-scale synthesis.
Hydroarylation of Fluorinated Alkynes
A novel hydroarylation strategy reacts 1-(methylsulfonyl)-1H-indole with ethyl 4,4,4-trifluoro-3-(indol-3-yl)but-2-enoate in TFE. This one-pot reaction, conducted at 60°C for 8 hours, achieves 88% yield with 100% atom economy. The mechanism involves TFE-mediated protonation of the alkyne, followed by indole’s conjugate addition.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts (AlCl₃) | TFAA, AlCl₃, DCM, −10°C | 78% | High regioselectivity | Metal residues, low scalability |
| Green Acylation (TFE) | TFAA, TFE, reflux | 82% | Solvent recyclability, metal-free | Longer reaction time (12 hours) |
| Oxidative CF₃ (CF₃SO₂Na) | CF₃SO₂Na, TBHP, CH₃CN, 80°C | 70% | Avoids toxic reagents | Moderate yield |
| Hydroarylation | Ethyl trifluorobut-2-enoate, TFE, 60°C | 88% | Atom-economical, one-pot synthesis | Requires specialized alkyne substrates |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds where the trifluoromethyl group is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of therapeutic agents. Ongoing research is exploring its potential to develop new drugs targeting various diseases, particularly those involving enzyme interactions and receptor binding.
Biological Research
In biological systems, 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone can be utilized to study the effects of fluorinated indole derivatives. Its interactions with enzymes and receptors can provide insights into molecular mechanisms underlying various biological processes. The compound's ability to modulate protein activity through hydrophobic interactions and π-π stacking is of particular interest.
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. Its unique chemical properties allow for the creation of derivatives that may exhibit enhanced biological activity or novel functionalities.
Industrial Applications
In industry, the compound can be employed in developing advanced materials such as fluorinated polymers and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone exhibit significant anticancer properties. In studies conducted by the National Cancer Institute (NCI), compounds related to this structure showed promising results against various human tumor cell lines, indicating potential for further development in cancer therapeutics.
Case Study 2: Enzyme Interaction Studies
Investigations into the interaction of this compound with specific enzymes have revealed its potential as a tool for understanding enzyme mechanisms and pathways in biological systems. The structural features allow it to act as a competitive inhibitor or modulator in enzymatic reactions.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the indole moiety can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Electronic Effects: The methylsulfonyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the 5-methoxy analog .
Synthetic Yields :
- The phenyl-substituted analog (2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol) achieves a 96% yield under phase-transfer catalysis in water , suggesting that the methylsulfonyl variant might require optimized conditions due to steric hindrance.
Biological and Safety Profiles :
- The phenylsulfonyl analog exhibits acute oral toxicity (Category 4) and skin irritation , whereas the methylsulfonyl group’s smaller size may mitigate these risks.
- Brominated derivatives (e.g., 5-bromo analog) are valuable intermediates in Suzuki-Miyaura cross-coupling for drug discovery .
Functional Group Modifications in Indole Derivatives
Key Insights :
- Trifluoroethyl Ketones vs. Chalcones : The α,β-unsaturated ketone in chalcones (e.g., antimalarial derivatives ) enables conjugation-driven reactivity, whereas the trifluoroacetyl group enhances metabolic stability and lipophilicity.
- Hydroxyethyl Analogs: The hydroxyl group in 2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanol allows for chiral resolution, contrasting with the ketone’s rigidity in the target compound.
Biological Activity
2,2,2-Trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features a trifluoromethyl group and an indole moiety with a methylsulfonyl substituent, which contribute to its unique biological properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2,2,2-trifluoro-1-(1-methylsulfonylindol-3-yl)ethanone
- Molecular Formula : C11H8F3NO3S
- CAS Number : 342885-53-4
The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for drug development and biological studies.
The biological activity of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the indole moiety can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of target proteins, leading to diverse biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with indole structures have shown selective cytotoxicity against various cancer cell lines. For example, related compounds demonstrated IC50 values as low as 0.3 µg/mL against breast cancer cell lines (MCF-7) .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored:
- Mechanism : The indole derivatives can inhibit the production of inflammatory cytokines such as TNF-α. In specific assays, compounds similar to this one showed inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .
Case Studies
Several case studies highlight the compound's biological activities:
- Inhibition of Type III Secretion System : A study demonstrated that related compounds could downregulate the expression of key activators involved in bacterial secretion systems, indicating potential applications in antimicrobial therapies .
- Cell Viability Assays : In assays using human cancer cell lines, compounds structurally related to 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone exhibited significant cytotoxic effects at micromolar concentrations .
Comparative Analysis
To better understand the unique properties of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-ethanone | Lacks methylsulfonyl group | Moderate anticancer activity | Varies |
| 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde | Contains methylsulfonyl group | Limited anticancer activity | Higher than target compound |
| 2,2,2-Trifluoro-1-(indol-3-yl)ethanol | Lacks both functional groups | Low bioactivity | Higher IC50 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone?
- Methodology :
- Step 1 : Functionalize the indole core via sulfonylation. Treat 1H-indole with methylsulfonyl chloride in a polar aprotic solvent (e.g., DCM) at 0–5°C to yield 1-(methylsulfonyl)-1H-indole .
- Step 2 : Introduce the trifluoroacetyl group. React the sulfonylated indole with trifluoroacetyl chloride under controlled conditions (e.g., −10°C in DCM) to minimize side reactions. Purify via column chromatography using hexane/ethyl acetate gradients .
- Key Considerations : Monitor reaction progress via TLC and confirm product purity using / NMR and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- NMR identifies protons on the indole and methylsulfonyl groups. The deshielded proton at C3 of the indole typically appears at δ 8.2–8.5 ppm.
- NMR detects the trifluoromethyl group (δ −60 to −70 ppm) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Acts as a precursor for Cathepsin K inhibitors (e.g., Odanacatib analogs) via Suzuki-Miyaura cross-coupling or bioreduction .
- Enzyme Inhibition Studies : The trifluoromethyl ketone moiety binds covalently to catalytic cysteine residues, enabling mechanistic studies of proteases .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing derivatives be addressed?
- Enzymatic Resolution : Use alcohol dehydrogenases (ADHs) for enantioselective reduction of ketone intermediates. For example:
- ADH from Ralstonia spp. yields (R)-alcohols (>90% ee), while Lactobacillus brevis ADH produces (S)-enantiomers .
- Optimize reaction conditions (pH 7.5, 30°C) with NADPH cofactor recycling .
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
Q. How do computational methods predict the biological activity of derivatives?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., Cathepsin K). Focus on hydrogen bonding between the trifluoromethyl ketone and catalytic Cys25 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex integrity .
Q. How can contradictory crystallographic and computational data be resolved?
- Iterative Refinement : Re-examine crystallographic data (e.g., electron density maps) using SHELXL to validate bond angles/distances. Compare with DFT-optimized structures (B3LYP/6-31G*) .
- Experimental Validation : Synthesize derivatives with modified substituents to test computational predictions. For example, replace the methylsulfonyl group with ethylsulfonyl to assess steric effects .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) for Suzuki-Miyaura couplings. Higher yields (>80%) are achieved with PdCl(dppf) in aqueous DMF .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve temperature control and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
